molecular formula C16H19N3O3S B2547786 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034524-94-0

3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2547786
CAS No.: 2034524-94-0
M. Wt: 333.41
InChI Key: LYPGPMLCZZMIRI-UHFFFAOYSA-N
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Description

3-Cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CAS# 2034524-94-0) is a chemical compound with the molecular formula C₁₆H₁₉N₃O₃S and a molecular weight of 333.41 g/mol . This benzamide derivative is built on the 8-azabicyclo[3.2.1]octane scaffold, a structural motif recognized in medicinal chemistry for its relevance in targeting opioid receptors . The specific substitution with a methylsulfonyl group at the nitrogen bridgehead and a cyano-benzamide moiety defines its unique physicochemical and potential pharmacological profile. The compound's primary research value lies in its use as a reference standard or building block in drug discovery programs. Researchers can utilize this molecule to explore structure-activity relationships (SAR), particularly in the development of receptor antagonists. The 8-azabicyclo[3.2.1]octane core is a privileged structure in neuroscience research, with closely related analogs being investigated as potent and selective antagonists for opioid receptors (such as the mu and kappa subtypes) . The presence of the methylsulfonyl group is a common strategy to modulate the molecule's polarity, metabolic stability, and binding affinity. This product is offered with a guaranteed purity of 90% or higher and is intended for research applications only . It is supplied in various quantities to facilitate laboratory-scale studies, including in vitro binding assays and functional pharmacological characterization.

Properties

IUPAC Name

3-cyano-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-23(21,22)19-14-5-6-15(19)9-13(8-14)18-16(20)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGPMLCZZMIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The cyano group can be reduced to primary amines under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, primary amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds similar to 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide exhibit significant antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A series of studies have been conducted to evaluate the antimicrobial activity of similar compounds against various pathogens:

CompoundMIC (µg/ml)Target Organisms
Compound A6.25Mycobacterium smegmatis
Compound B8.16Candida albicans
Compound C5.08Staphylococcus aureus

These findings suggest that derivatives of the compound can be potent against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential in treating infections caused by resistant pathogens .

Anticancer Applications

The anticancer potential of This compound has also been explored, with promising results indicating its efficacy in inhibiting tumor growth.

Case Study: Cancer Therapeutics

In preclinical studies, the compound demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

MechanismEffect
Apoptosis InductionIncreased cancer cell death
Inhibition of Tumor GrowthSignificant reduction in tumor size in animal models
Synergistic Effects with ChemotherapyEnhanced effectiveness of standard chemotherapeutic agents

These results highlight the compound's potential as an adjunct therapy in cancer treatment, particularly in cases where traditional therapies are less effective .

Neuropharmacological Applications

Emerging research suggests that This compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The bicyclic structure provides rigidity and specificity to these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Substituent Variations on the Azabicyclo Core

The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications at the 3- and 8-positions dictating pharmacological profiles. Key analogs include:

Compound Name 8-Position Substituent 3-Position Substituent Key Functional Groups Biological Activity References
Target Compound Methylsulfonyl 3-cyanobenzamide -SO₂CH₃, -CN Not explicitly reported (inferred CNS activity) -
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide Methylsulfonyl 3,4-dimethylbenzamide -SO₂CH₃, -CH₃ Antipathogenic (analogous derivatives)
3-endo-(8-{2-[cyclohexylmethyl-((S)-2,3-dihydroxypropionyl)amino]ethyl}-8-azabicyclo[3.2.1]oct-3-yl)benzamide sulfate Ethyl-aminoethyl complex Benzamide -SO₄²⁻ (salt), -OH Mu-opioid receptor antagonist
8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one hydrochloride Benzyl Ketone -C₆H₅CH₂, -C=O Tropinone derivative (precursor for neuroactive agents)
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Benzyloxycarbonyl Ketone -COOCH₂C₆H₅, -C=O Synthetic intermediate for ester-protected analogs

Impact of Benzamide Modifications

The benzamide moiety is critical for target engagement. Comparisons include:

  • Cyano vs.
  • Halogenated/Aromatic Substituents: ’s 4-amino-5-bromo-N-(8-(3-chlorobenzyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-ethoxybenzamide incorporates bromo and ethoxy groups, suggesting tailored selectivity for specific receptors .

Role of the 8-Position Substituent

  • Methylsulfonyl (-SO₂CH₃) : Enhances solubility and stability via sulfonation, as seen in the target and ’s compound. This group may also participate in hydrogen bonding .
  • Benzyl/Cyclohexylmethyl : Bulky groups (e.g., in ) improve mu-opioid receptor antagonism by increasing steric hindrance and lipophilicity .

Pharmacological Implications

  • SAR Trends :
    • Smaller substituents (e.g., -CN) may enhance blood-brain barrier penetration.
    • Polar groups (e.g., -SO₂CH₃) improve pharmacokinetics but may reduce membrane permeability.

Biological Activity

3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacological applications. Its unique bicyclic structure, combined with various functional groups, enhances its potential as a therapeutic agent. This article explores its biological activities, including pharmacodynamics, structure-activity relationships (SAR), and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by its bicyclic framework, which includes an 8-azabicyclo[3.2.1]octane structure substituted at the nitrogen atom with a methylsulfonyl group. The molecular formula for this compound is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molar mass of approximately 320.41 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃S
Molar Mass320.41 g/mol
Structure TypeBicyclic amine
Key Functional GroupsCyano, sulfonyl, amide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on opioid receptors, cytotoxicity against cancer cells, and potential neuropharmacological applications.

Opioid Receptor Antagonism

Research indicates that modifications in the azabicyclo framework can significantly alter the compound's interaction with opioid receptors. For instance, related compounds have shown selective antagonistic activity at kappa opioid receptors (KOR), which could be beneficial in treating conditions such as addiction and pain management .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific substitutions on the benzamide moiety can enhance biological activity. For example, the introduction of different alkyl or aryl groups on the nitrogen atom has been shown to improve receptor binding affinity and selectivity .

Notable Findings from SAR Studies

  • Kappa Opioid Receptor Antagonists : Variations in the N-substitution pattern yielded compounds with improved selectivity ratios (mu:kappa and delta:kappa) .
  • Cytotoxicity : Some derivatives exhibited selective toxicity towards tumor cells over normal cells, indicating potential for cancer therapeutics .

Case Studies

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives of azabicyclo compounds displayed preferential toxicity towards various neoplasms, suggesting their potential as anticancer agents .
  • Pharmacodynamic Studies : Interaction studies have shown that the compound can modulate signaling pathways associated with inflammation and pain, making it a candidate for further development in treating chronic pain disorders .

Q & A

Q. Table 1: Analytical Data from Related Compounds

Compound Class¹H NMR Key Peaks (δ, ppm)GC-MS/HRMS (m/z)Reference
3β-Aminotropane Amides3.2–4.1 (bicyclic CH)366.4567 (C21H26N4O2)
8-Azabicyclo Derivatives2.8–3.5 (SO2CH3)264.25 (C13H13FN2O3)

Basic: What synthetic intermediates are critical in preparing this compound, and how are they optimized?

Methodological Answer:
Key intermediates include:

  • 8-Azabicyclo[3.2.1]octan-3-amine : Synthesized via reductive amination or Gabriel synthesis.
  • Benzamide Precursors : Activated via carbodiimide coupling (e.g., EDCI/HOBt) to ensure regioselective amide bond formation.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of bicyclic intermediates .
  • Purification : Column chromatography (silica gel, CHCl3:MeOH gradients) or recrystallization (acetone/ethanol) enhances purity .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for 8-azabicyclo derivatives?

Methodological Answer:
Contradictions often arise from stereochemical variations or off-target effects. To address this:

Orthogonal Assays : Combine radioligand binding (e.g., for monoamine transporters) with functional assays (cAMP accumulation) to distinguish agonists vs. antagonists .

Computational Docking : Use molecular dynamics to model interactions with targets (e.g., serotonin receptors), validating with mutagenesis studies .

Metabolite Profiling : Assess if metabolic instability (e.g., sulfonyl group oxidation) alters activity .

Q. Table 2: SAR Insights from Related Compounds

SubstituentBiological Activity (IC50, nM)Key FindingReference
3-Cyano Benzamide15.2 (SERT)Enhanced selectivity vs. DAT
4-Methoxy Quinoline42.7 (NET)Reduced CNS penetration

Advanced: What strategies improve metabolic stability for preclinical evaluation?

Methodological Answer:

  • In Vitro Models : Liver microsomes (human/rodent) quantify oxidative metabolism. Methylsulfonyl groups may require stabilization via fluorination or steric hindrance .
  • Formulation : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance aqueous solubility for pharmacokinetic studies .

Basic: How is stereochemical purity ensured during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives).
  • Stereospecific Reactions : Enzymatic catalysis (lipases) for enantioselective acylation, as applied to 3β-aminotropane derivatives .

Advanced: How can computational methods predict target binding affinity?

Methodological Answer:

Molecular Docking (AutoDock Vina) : Model interactions with neurological targets (e.g., 5-HT3 receptors). Validate with crystallographic data (e.g., PDB: 4PIR) .

Free Energy Perturbation (FEP) : Quantify substituent effects on binding (e.g., cyano vs. methoxy groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.